molecular formula C8H8F2O B12069691 1-(Difluoromethyl)-3-methoxybenzene

1-(Difluoromethyl)-3-methoxybenzene

Cat. No.: B12069691
M. Wt: 158.14 g/mol
InChI Key: QDUCJVQXYFRBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-methoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of 3-methoxybenzene using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under basic conditions . This reaction proceeds with good functional group tolerance and yields the desired product in high purity.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-methoxybenzene may involve large-scale difluoromethylation processes using commercially available difluoromethylating reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethylated phenols under specific conditions.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).

Major Products Formed:

    Oxidation: Difluoromethylated phenols.

    Reduction: 1-Methyl-3-methoxybenzene.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-(Difluoromethyl)-3-methoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-3-methoxybenzene is unique due to the specific positioning of the difluoromethyl and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical transformations and applications .

Properties

Molecular Formula

C8H8F2O

Molecular Weight

158.14 g/mol

IUPAC Name

1-(difluoromethyl)-3-methoxybenzene

InChI

InChI=1S/C8H8F2O/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,8H,1H3

InChI Key

QDUCJVQXYFRBDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.